molecular formula C22H20F6NO4PS2 B3291996 Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium CAS No. 874989-77-2

Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium

Cat. No.: B3291996
CAS No.: 874989-77-2
M. Wt: 571.5 g/mol
InChI Key: MHOJPQMBCUYDNU-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium is an ionic compound comprising two distinct components:

  • Anion: Bis(trifluoromethylsulfonyl)azanide ([NTf₂]⁻), a highly stable and hydrophobic anion known for its delocalized charge and strong electron-withdrawing properties.
  • Cation: Ethyl(triphenyl)phosphanium ([PPh₃Et]⁺), a phosphonium-based cation with a bulky organic structure that enhances thermal stability and solubility in non-polar matrices.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.C2F6NO4S2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-17H,2H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOJPQMBCUYDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6NO4PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Electrochemical Applications

1.1 Ionic Liquid Electrolytes for Batteries
Phosphonium-based ionic liquids, including Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium, are being investigated as potential electrolytes in battery technologies. These ionic liquids exhibit excellent conductivity and thermal stability, making them suitable for high-performance batteries. Research indicates that they can enhance the efficiency of lithium-ion batteries by improving ionic conductivity and reducing viscosity compared to traditional organic solvents .

1.2 Electrodeposition of Metals
The compound has been effectively utilized in the electrodeposition of nano and microcrystalline metals. The unique properties of phosphonium ionic liquids facilitate the deposition process by providing a stable medium that enhances the quality of the deposited films. This application is particularly relevant in the production of advanced materials for electronic devices .

Materials Science

2.1 Synthesis of Nanomaterials
The compound plays a crucial role in synthesizing nanocrystalline titanium dioxide (TiO2) phases, specifically rutile and anatase forms. These nanomaterials are essential in photocatalysis and solar energy applications due to their high surface area and reactivity . The synthesis process benefits from the solubility and stability provided by the ionic liquid medium.

2.2 Functionalized Graphene Production
Research has demonstrated that this compound can be used to create amino acid-functionalized graphene (AAIL-GR), which serves as a biosensor platform. The functionalization improves the sensing capabilities of graphene, allowing for enhanced detection of biomolecules .

Biochemical Applications

3.1 Biosensors Development
The compound's properties make it an excellent candidate for developing biosensors due to its ability to stabilize biomolecules and enhance signal transduction pathways. Studies have shown that integrating phosphonium ionic liquids into biosensor designs can significantly improve sensitivity and selectivity towards target analytes .

3.2 Interaction Studies with Biomolecules
Investigations into how Bis(trifluoromethylsulfonyl)azanide interacts with various biomolecules have revealed insights into its potential as a stabilizing agent in biochemical assays. Its ability to maintain the structural integrity of proteins and nucleic acids under various conditions is particularly noteworthy .

Case Studies

Study Title Application Focus Findings
"Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications"Battery technologyDemonstrated improved conductivity and thermal stability compared to traditional electrolytes .
"Electrodeposition of Nano Crystalline Metals Using Ionic Liquids"Metal depositionEnhanced film quality and deposition rates noted with phosphonium ionic liquids .
"Development of Amino Acid Functionalized Graphene"BiosensorsImproved detection capabilities for biomolecules through functionalization with Bis(trifluoromethylsulfonyl)azanide .

Comparison with Similar Compounds

Anion-Based Comparisons

a) Bis(trifluoromethylsulfonyl)azanide ([NTf₂]⁻) vs. Bis(fluoromethylsulfonyl)imide ([FSI]⁻)
Property [NTf₂]⁻ [FSI]⁻ References
Thermal Stability >300°C (decomposition) ~200°C (lower stability)
Ionic Conductivity Moderate (10⁻³–10⁻⁴ S/cm at 25°C) Higher (10⁻²–10⁻³ S/cm at 25°C)
Electrochemical Window 4.5–5.0 V (vs. Mg) 3.8–4.2 V (vs. Mg)

The [NTf₂]⁻ anion outperforms [FSI]⁻ in thermal and electrochemical stability, critical for high-temperature device operation. However, [FSI]⁻ offers superior ionic conductivity, favoring fast-charging electrolytes .

b) [NTf₂]⁻ in Gold Complexes

Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate ([PPh₃Au][NTf₂]) shares the same anion but pairs it with a gold-phosphine cation. This complex exhibits:

  • Enhanced thermal stability (>350°C) due to Au–P bonding .
  • Catalytic applications : Unlike [PPh₃Et][NTf₂], which is used in dielectrics, [PPh₃Au][NTf₂] is leveraged in homogeneous catalysis and materials science .

Cation-Based Comparisons

a) Ethyl(triphenyl)phosphanium ([PPh₃Et]⁺) vs. Ammonium Cations
Property [PPh₃Et]⁺ Quaternary Ammonium (e.g., [N₂(20201)]⁺) References
Thermal Stability >250°C (decomposition) ~150–200°C
Solubility High in organic solvents Moderate (polar solvent-dependent)
Steric Effects Bulky structure reduces ion pairing Linear chains increase ion mobility

Phosphonium cations like [PPh₃Et]⁺ provide superior thermal resilience compared to ammonium analogs, making them ideal for high-performance dielectrics. However, ammonium cations (e.g., in IL1 and IL2 from ) exhibit better compatibility with polar electrolytes .

b) Comparison with Other Phosphonium Salts

Ethyl(triphenyl)phosphanium bromide ([PPh₃Et]Br) differs in counterion but shares the same cation:

  • Conductivity : [PPh₃Et][NTf₂] has lower lattice energy than [PPh₃Et]Br, enhancing ionic mobility .
  • Applications : Bromide salts are often precursors in synthesis, whereas [NTf₂]⁻ derivatives are end-products for functional materials .

Q & A

Basic: What are the standard synthetic routes for Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium, and what spectroscopic techniques validate its purity?

Methodological Answer:
The synthesis typically involves metathesis reactions between ethyl(triphenyl)phosphanium bromide and bis(trifluoromethylsulfonyl)imide (HTFSI) in anhydrous solvents like dichloromethane or acetonitrile. The reaction proceeds under nitrogen atmosphere at room temperature, followed by solvent evaporation and recrystallization. Purity is validated using:

  • ¹H and ¹⁹F NMR to confirm structural integrity (e.g., characteristic TFSI⁻ peaks at δ -78 ppm in ¹⁹F NMR).
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks.
  • Elemental analysis for stoichiometric validation .

Advanced: How do solvent polarity and counterion selection influence the electrochemical stability of this compound in ionic liquid applications?

Methodological Answer:
Electrochemical stability is governed by:

  • Solvent polarity: Higher polarity (e.g., propylene carbonate) enhances ion dissociation but may reduce the electrochemical window.
  • Counterion effects: Bulky anions like TFSI⁻ improve stability by reducing ion pairing.
    Experimental approaches:
  • Cyclic voltammetry to determine oxidation/reduction potentials.
  • DFT calculations to model HOMO-LUMO gaps and predict degradation pathways.
  • Impedance spectroscopy to assess ionic conductivity in mixed solvents .

Basic: What are the recommended storage conditions to prevent degradation of this phosphonium-based ionic liquid?

Methodological Answer:

  • Store under inert atmosphere (argon) to prevent oxidation.
  • Maintain temperatures below -20°C to inhibit thermal decomposition.
  • Use amber glass vials to avoid photodegradation.
  • Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability should be monitored via periodic NMR and Karl Fischer titration .

Advanced: What mechanistic insights explain its role in Staudinger-type reactions with azides?

Methodological Answer:
The ethyl(triphenyl)phosphanium cation acts as a nucleophile, attacking azides to form iminophosphorane intermediates . Key mechanistic steps:

Kinetic studies (stopped-flow UV-Vis) to track intermediate formation.

Trapping experiments with electrophiles (e.g., methyl iodide) to isolate intermediates.

¹³C NMR isotopic labeling to map bond reorganization.
The TFSI⁻ counterion may stabilize transition states through weak coordination .

Basic: How is its thermal stability assessed, and what decomposition products are observed?

Methodological Answer:

  • Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset (typically >300°C for phosphonium-TFSI salts).
  • Differential scanning calorimetry (DSC) to identify phase transitions.
  • Evolved gas analysis (EGA) via FTIR/GC-MS detects volatile byproducts (e.g., SO₂, CF₃ radicals). Residual char is analyzed by XPS for phosphorus oxidation states .

Advanced: What computational models predict its behavior in mixed solvent electrolyte systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations with COSMO-RS parameters model solvation shells and ion aggregation.
  • Density Functional Theory (DFT) calculates solvation energies and charge distribution.
  • Validation via small-angle X-ray scattering (SAXS) to compare simulated vs. experimental ion-pair distances.
  • Machine learning algorithms (e.g., Gaussian processes) optimize solvent/counterion combinations .

Basic: What safety protocols are critical when handling this compound in catalysis research?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritancy.
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Emergency wash stations must be accessible for eye/skin contact.
  • Monitor air quality with real-time FTIR for volatile degradation products .

Advanced: How does its Lewis acidity compare to other phosphonium salts in coordination chemistry?

Methodological Answer:

  • Gutmann-Beckett method quantifies Lewis acidity using Et₃PO as a probe (³¹P NMR shift).
  • X-ray crystallography of adducts with Lewis bases (e.g., pyridine) reveals coordination geometry.
  • DFT-calculated acceptor numbers (AN) benchmark against B(C₆F₅)₃ and other salts.
  • Catalytic activity in Friedel-Crafts alkylation serves as a functional assay .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium
Reactant of Route 2
Bis(trifluoromethylsulfonyl)azanide;ethyl(triphenyl)phosphanium

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